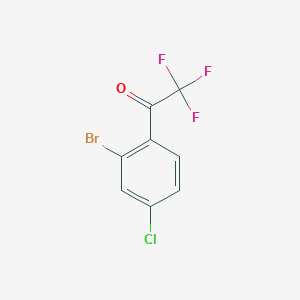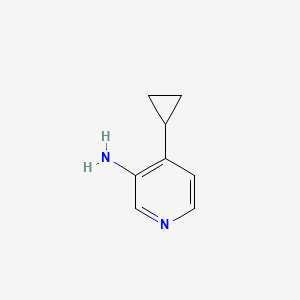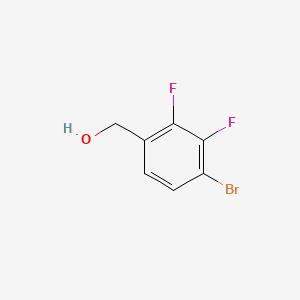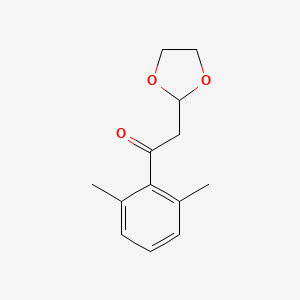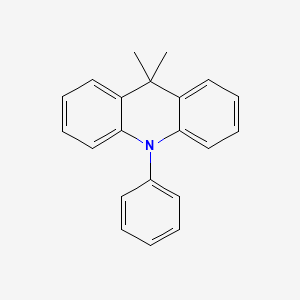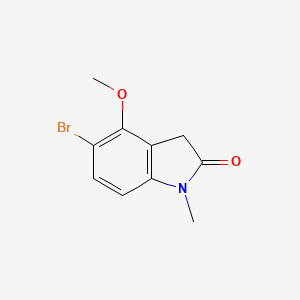
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one
概要
説明
The compound “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used extensively in scientific research due to their diverse applications, ranging from drug synthesis to organic chemistry investigations.
Synthesis Analysis
Indole derivatives, including “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one”, have attracted increasing attention in recent years due to their biological activity. They are used for the treatment of cancer cells, microbes, and various types of disorders in the human body . The synthesis of indole derivatives has been the focus of many research studies, with the aim of discovering novel methods of synthesis .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” is represented by the linear formula C16H13BrN2O2 . The CAS Number is 303760-41-0 .Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” are part of the broader field of indole derivative reactions. These reactions are significant due to the biological properties of indoles, both natural and synthetic .科学的研究の応用
Cancer Treatment
Indole derivatives, including 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one , have been studied for their potential in treating various types of cancer. They can act as biologically active compounds that may inhibit the growth of cancer cells. Research has shown that these compounds can be effective in targeting and destroying malignant cells without harming healthy ones .
Antimicrobial Activity
The indole nucleus is known to possess antimicrobial properties. This makes 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one a candidate for developing new antimicrobial agents that could be used to treat bacterial, fungal, or viral infections. Its efficacy against a range of pathogens could lead to the development of new treatments for infectious diseases .
Anti-inflammatory Applications
Indole derivatives are also recognized for their anti-inflammatory effects5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one could be utilized in the synthesis of drugs aimed at reducing inflammation in conditions such as arthritis, asthma, and inflammatory bowel disease, providing relief from symptoms and improving patient quality of life .
Neuroprotective Effects
Research suggests that indole derivatives can have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one might contribute to the development of drugs that protect nerve cells from damage or degeneration .
Antidiabetic Potential
The indole structure is being explored for its potential in managing diabetes. Compounds like 5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one could be used to create medications that help regulate blood sugar levels, thereby aiding in the treatment and management of diabetes .
Antiviral Properties
Indole derivatives have shown promise as antiviral agents5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one could be part of the synthesis of new drugs that inhibit the replication of viruses, including influenza and HIV, offering a new approach to antiviral therapy .
将来の方向性
The future directions of research on “5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one” and other indole derivatives are likely to focus on the development of novel methods of synthesis, given the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives likely interact with a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
特性
IUPAC Name |
5-bromo-4-methoxy-1-methyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-12-8-4-3-7(11)10(14-2)6(8)5-9(12)13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSREMVJXLXAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1-methyl-1,3-dihydro-indol-2-one | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)




![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)

